

A Comparative Guide to In Vivo PTP1B Inhibition: PTP1B-IN-3 Versus Trodusquemine

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Compound of Interest

Compound Name: PTP1B-IN-3

Cat. No.: B15578079

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This guide provides an objective comparison of two prominent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), **PTP1B-IN-3** and trodusquemine, for in vivo applications. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-priority target for the development of therapeutics for type 2 diabetes, obesity, and certain cancers. This document summarizes key experimental data, outlines methodologies for in vivo studies, and presents signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Both **PTP1B-IN-3** and trodusquemine are potent inhibitors of PTP1B with demonstrated in vivo efficacy in animal models of metabolic disease. The primary distinctions lie in their mechanism of action, selectivity profile, and route of administration in published studies. Trodusquemine is a well-characterized allosteric inhibitor with poor oral bioavailability, typically administered via injection in preclinical studies. In contrast, **PTP1B-IN-3** is a potent, orally active inhibitor, though it also shows inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP). The choice between these two inhibitors will likely depend on the specific requirements of the research, such as the desired route of administration and the importance of selectivity over TCPTP.

Data Presentation

Table 1: In Vitro Inhibitory Activity

| Compound | Target(s) | IC50 | Ki | Mechanism of Action | Reference(s) |
|-------------------|--------------|-------------------|-----------------------------------|-----------------------------|---------------------|
| PTP1B-IN-3 | PTP1B, TCPTP | 120 nM (for both) | Not Reported | Not Specified | [1] |
| Trodusquemi ne | PTP1B | ~1 μ M | ~0.6 μ M (full-length enzyme) | Non-competitive, Allosteric | [2] |

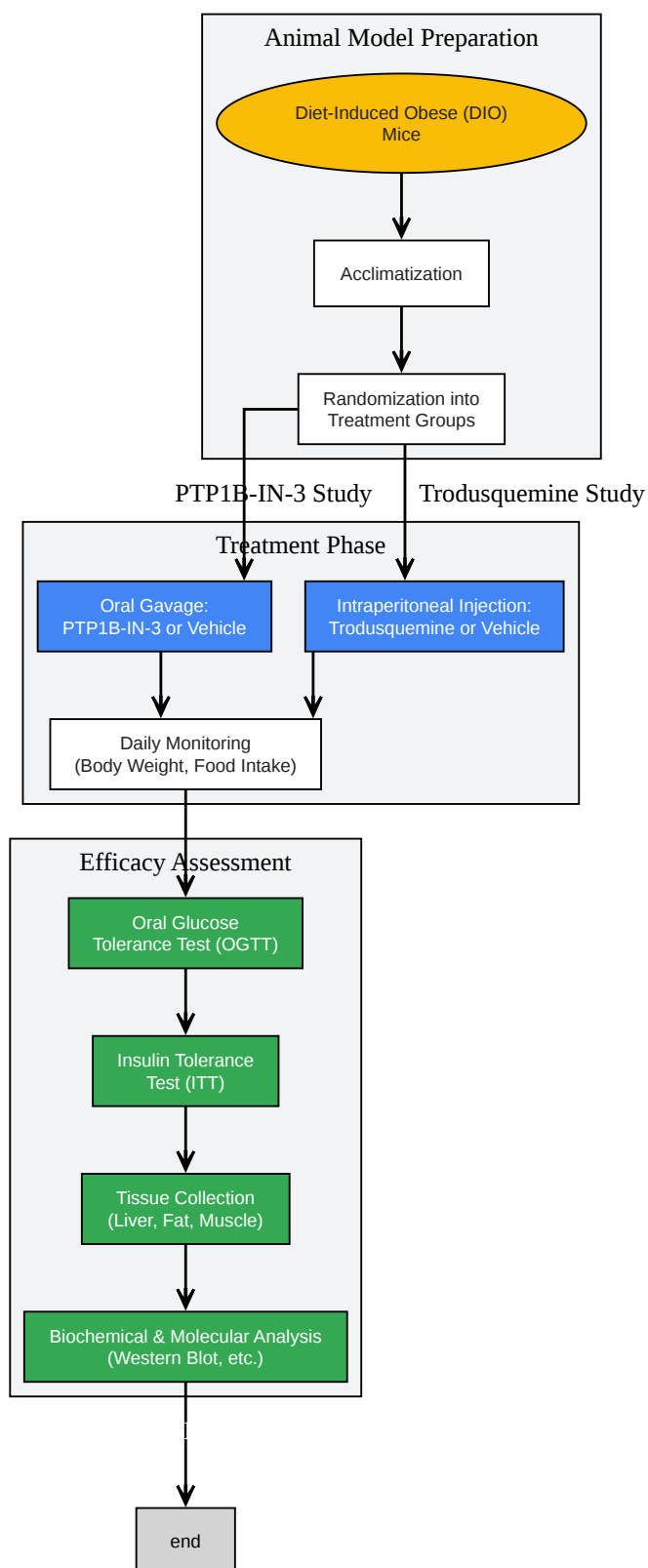
Table 2: In Vivo Efficacy and Pharmacokinetics

| Compound | Animal Model | Administration Route & Dose | Key Findings | Pharmacokinetic Parameters | Reference(s) |
|-------------------------------|--|--|---|--|--------------|
| PTP1B-IN-3 | Diet-Induced Obese (DIO) Mice | Oral; 1, 3, 10 mg/kg | Dose-dependent inhibition of glucose excursion (60%, 80%, 100% respectively); ED50 of 0.8 mg/kg. | Mouse: F=24%, CL=0.71 mL/kg/min, t1/2=6h. Rat: F=4%. Monkey: F=2%. | [1] |
| NDL2 Ptpn1 Transgenic Mice | Oral; 30 mg/kg for 21 days | Significantly delayed onset of tumor development. | Not Reported | [1] | |
| Trodusquemine | Diet-Induced Obese (DIO) Mice | Intraperitoneal (i.p.); Not specified | Suppressed appetite, reduced body weight (fat-specific), and improved plasma insulin and leptin levels. | Poor oral bioavailability. | [3] |
| LDLR-/- Mice on High-Fat Diet | Intraperitoneal (i.p.); Single or chronic dosing | Attenuated atherosclerotic plaque formation, decreased serum cholesterol | Not Reported | [4] | |

and
triglycerides.

| | | | | |
|-----------------|-----------------------------------|---------------------------------------|--------------|---------------------|
| UM-HET3 Mice | Intraperitonea | Improved | Not Reported | [5] |
| | I (i.p.); 2 mg/kg triweekly | glucose tolerance in male mice. | | |

Mandatory Visualizations



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